molecular formula C20H18FNO4S2 B2671677 4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946348-29-4

4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B2671677
CAS RN: 946348-29-4
M. Wt: 419.49
InChI Key: ABMCDQVNWQNWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as Compound X, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Alzheimer's Disease Research

One notable application of a similar compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, is in the study of Alzheimer's disease. It serves as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application offers significant insights into the disease's progression and the role of serotonin receptors in Alzheimer's disease, providing a pathway for potential therapeutic interventions (Kepe et al., 2006).

Proton Exchange Membranes

In the realm of materials science, a derivative of 4-fluorobenzophenone, which shares structural similarities with the compound , has been utilized to synthesize new sulfonated side-chain grafting units. These units are crucial in the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which exhibit promising properties as polyelectrolyte membrane materials for fuel cell applications. Such membranes display high proton conductivity, suggesting their potential utility in enhancing the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Labeling of Peptides for PET Imaging

Another application is found in bioconjugate chemistry, where derivatives of fluorothiols, such as 4-[(18)F]fluoromethyl-N-[2-triphenylmethanesulfanyl)ethyl]benzamide, are explored as new generation peptide labeling reagents. This development is significant for chemoselective labeling of peptides as tracers for positron emission tomography (PET), enhancing the specificity and efficiency of imaging studies. These advancements hold promise for improved diagnostic capabilities in various diseases, including cancer and neurological disorders (Glaser et al., 2004).

Chemical Analysis and Liquid Chromatography

Moreover, derivatives of the compound have been synthesized for analytical derivatization in liquid chromatography, improving the detection sensitivity and specificity for various analytes. This is particularly useful in pharmaceutical and biochemical analysis, where accurate and sensitive detection methods are paramount (Wu et al., 1997).

properties

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMCDQVNWQNWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.